N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide
Description
Chemical Nomenclature and Classification
N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for organic amide compounds. The compound belongs to the broader classification of substituted benzamides, specifically representing an anilide derivative where the aniline portion contains both amino and methoxy substituents. The systematic name reflects the precise positioning of functional groups: the amino group occupies the 5-position relative to the amide nitrogen attachment point, while the methoxy group resides at the 2-position on the benzene ring.
The compound's classification extends to multiple chemical categories based on its structural features. As an aromatic amide, it shares characteristics with other anilide compounds that demonstrate similar reactivity patterns in nucleophilic and electrophilic substitution reactions. The presence of the methoxy electron-donating group and the amino group creates a complex electronic environment that influences the compound's chemical behavior and biological activity potential.
| Classification Category | Specific Designation | Basis for Classification |
|---|---|---|
| Primary Classification | Aromatic Amide | Presence of amide group attached to aromatic ring |
| Secondary Classification | Substituted Anilide | Aniline derivative with amide functionality |
| Functional Group Class | Primary Amine Derivative | Contains primary amino group |
| Electronic Classification | Electron-Rich Aromatic | Methoxy and amino substituents |
Historical Context and Discovery
The historical development of this compound emerges from broader research into substituted aniline derivatives and their synthetic applications. While specific discovery details for this exact compound remain limited in the available literature, its structural relationship to established anilide chemistry suggests development within the context of pharmaceutical intermediate research and synthetic methodology studies. The compound's design likely stems from structure-activity relationship investigations where researchers systematically modified aromatic amide scaffolds to explore enhanced biological activities or improved synthetic accessibility.
Research into related methoxyphenyl propanamide derivatives has historically focused on their potential as synthetic intermediates and biological probe compounds. The specific substitution pattern present in this compound represents a deliberate structural choice that balances electronic effects from both electron-donating substituents while maintaining synthetic tractability. This compound's emergence in research literature coincides with increased interest in multi-substituted aromatic systems for drug discovery and chemical biology applications.
The synthetic methodology for preparing such compounds builds upon established acylation chemistry of substituted anilines, representing an evolution of classical Schotten-Baumann and related amide-forming reactions. Contemporary interest in this compound likely reflects ongoing efforts to develop new chemical tools for biological research and potential therapeutic applications, though specific historical milestones require further documentation in peer-reviewed sources.
Registration and Identification Parameters
The molecular identification of this compound relies on several key chemical identifiers that establish its unique chemical identity. The compound possesses a molecular formula of C₁₁H₁₆N₂O₂, indicating its composition of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight calculations yield approximately 208.26 grams per mole, placing this compound within the range typical for small molecule pharmaceutical intermediates and research compounds.
The compound's structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for database searching and chemical informatics applications. Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy serve as primary analytical techniques for structural confirmation, with characteristic spectral features arising from the aromatic protons, the amide carbonyl stretch, and the distinctive chemical shifts associated with the methoxy and amino substituents.
| Identification Parameter | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ | Elemental Analysis |
| Molecular Weight | 208.26 g/mol | Mass Spectrometry |
| Functional Groups | Primary amine, methoxy, amide | Infrared Spectroscopy |
| Aromatic Substitution Pattern | 2-methoxy-5-amino | Nuclear Magnetic Resonance |
Position in Chemical Taxonomy
This compound occupies a specific position within the hierarchical classification system of organic compounds. At the highest taxonomic level, the compound belongs to the organic molecules class, specifically within the aromatic organic compounds subdivision. The presence of both aromatic and aliphatic structural elements places this compound at the intersection of multiple chemical families, requiring consideration of both aromatic substitution chemistry and amide functional group reactivity.
Within the aromatic compound taxonomy, the compound classifies as a substituted benzene derivative with multiple functional group modifications. The specific substitution pattern creates a unique electronic environment that distinguishes this compound from other members of the anilide family. The electron-donating effects of both the methoxy and amino groups significantly influence the compound's chemical reactivity and potential biological interactions, positioning it within the subset of electron-rich aromatic systems.
The amide functionality links this compound to the broader family of carboxylic acid derivatives, specifically those formed through condensation reactions between carboxylic acids or their activated derivatives and amine nucleophiles. The branched nature of the acyl portion, featuring a 2-methylpropanoyl group, further refines the compound's position within specialized subclasses of secondary amides with tertiary alkyl substitution patterns.
From a functional perspective, the compound's dual nature as both an aromatic amine derivative and an aliphatic amide enables participation in diverse chemical transformation pathways. This versatility positions this compound as a valuable synthetic intermediate and research tool within multiple areas of chemical investigation, including medicinal chemistry, synthetic methodology development, and chemical biology applications.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-6-8(12)4-5-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPZVRARPFVXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathways
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide typically involves the following key steps:
-
- The precursor is often a substituted phenol derivative, such as 5-amino-2-methoxyphenol. This compound serves as the foundation for introducing functional groups.
-
- The amidation process is performed using 2-methylpropanoic acid or its derivatives (e.g., acid chloride or anhydride). The reaction is catalyzed by coupling agents like carbodiimides (e.g., DCC) or activated esters.
- Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to enhance solubility and reaction efficiency.
Amine Protection and Deprotection :
- Protecting groups may be employed to shield the amino group during intermediate steps, followed by deprotection under acidic or basic conditions.
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- The crude product is purified via recrystallization using solvents like ethyl acetate (EtOAc) and hexanes to achieve high purity.
Experimental Conditions
The reaction conditions are critical for optimizing yield and purity. Below are typical parameters:
| Step | Conditions | Yield (%) |
|---|---|---|
| Amidation Reaction | Room temperature, stirring for 1-3 hours | 75-85 |
| Deprotection | Acidic hydrolysis at 50°C | 90 |
| Recrystallization | EtOAc/hexanes solvent system | 59 |
Analytical Data
The synthesized compound is characterized using advanced spectroscopic techniques:
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- Proton ($$^1$$H) and Carbon ($$^{13}$$C) NMR spectra confirm the structure.
- Example: $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 6.90 (dd, J = 8.4, 2.1 Hz), δ 6.73 (d, J = 8.3 Hz).
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- The melting point range of the purified product is typically between 137°C and 140°C.
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- Molecular ion peak confirms the molecular weight of 194.23 g/mol.
Challenges in Synthesis
Several challenges arise during preparation:
- Side Reactions : Impurities may form due to incomplete amidation or overreaction.
- Solvent Selection : Choosing solvents that balance solubility and reactivity is crucial.
- Yield Optimization : Reaction time and temperature must be carefully controlled to maximize yield.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide and its analogs:
Key Findings from Comparative Analysis:
Amide Group Influence: The 2-methylpropanamide group in the target compound increases lipophilicity compared to acetamide analogs (e.g., N-(5-Amino-2-methoxyphenyl)acetamide). This could enhance membrane permeability but may also affect solubility .
Methoxy and amino groups at positions 2 and 5, respectively, are conserved across analogs, suggesting their critical role in maintaining structural integrity or activity .
Toxicity Profiles: N-(5-Amino-2-methoxyphenyl)acetamide demonstrated lower microbial toxicity compared to nitro-substituted analogs, highlighting the role of amide substituents in toxicity modulation .
Synthetic Considerations: Analogs with phenoxy or triazole groups (e.g., ) require multi-step syntheses involving coupling reagents like DMF and K₂CO₃, similar to methods described in and .
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- Functional Groups : The compound features an amide functional group, an amino group, and a methoxy group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving protein-ligand interactions. The amino group can form hydrogen bonds with active sites on enzymes, while the methoxy group may enhance hydrophobic interactions.
- Receptor Modulation : It may also act on various receptors, modulating their activities. The structural features allow for selective binding to targets such as serotonin receptors, which are implicated in numerous physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound's potential anticancer properties have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer cells through the modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound demonstrated significant inhibition against both bacterial strains with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Anticancer Activity Assessment
- Objective : To investigate the effects on MCF-7 breast cancer cells.
- Method : Cell viability assays (MTT assay) were conducted.
- Results : this compound reduced cell viability by 40% at a concentration of 25 µM after 48 hours of treatment, indicating potential as a therapeutic agent in cancer treatment.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disc diffusion assay | Significant inhibition against S. aureus and E. coli with MIC values between 50-100 µg/mL |
| Anticancer Activity | MTT assay | Reduced MCF-7 cell viability by 40% at 25 µM |
| Enzyme Inhibition | Kinetic assays | Demonstrated competitive inhibition on target enzymes involved in metabolic pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-methylpropanamide, and how are intermediates characterized?
- Methodology : A common approach involves coupling 5-amino-2-methoxyaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography ensures purity . Intermediate characterization employs NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .
- Key Considerations : Temperature control (<0°C) minimizes side reactions, while solvent choice (e.g., dichloromethane) impacts yield .
Q. Which functional groups in this compound are reactive, and what transformations are feasible?
- Reactive Sites :
- Amino group : Susceptible to acylation, alkylation, or diazotization .
- Methoxy group : Resistant to nucleophilic substitution but may undergo demethylation under strong acids/bases .
- Amide group : Hydrolyzable to carboxylic acid under acidic/basic conditions .
- Example Reactions :
- Oxidation : Amino → nitro using KMnO₄/H₂O₂ (yields nitro derivatives) .
- Reduction : Nitro → amine via NaBH₄/LiAlH₄ .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Structural Confirmation : Single-crystal X-ray diffraction (WinGX suite) resolves stereochemistry .
- Purity Assessment : HPLC with UV detection (λ ~254 nm) and melting point analysis .
- Dynamic Studies : IR spectroscopy tracks functional group transformations (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the biological activity of this compound?
- SAR Insights :
- Methoxy Position : Ortho-substitution (2-methoxy) enhances metabolic stability compared to para .
- Amide Branching : 2-methylpropanamide improves lipophilicity, enhancing membrane permeability .
- Experimental Design : Compare analogs (e.g., chloro, nitro substituents) via in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?
- Methods :
- Molecular Docking : AutoDock Vina evaluates interactions with enzymes (e.g., kinases) using PDB structures .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Correlation between predicted ΔG values and experimental IC₅₀ data .
Q. How can contradictory data on reaction yields and byproduct formation be resolved?
- Case Study : Discrepancies in nitro-derivative yields (12–89%) arise from solvent polarity (aprotic vs. protic) and catalyst choice (e.g., HATU vs. EDC) .
- Mitigation : Design of Experiment (DoE) optimizes parameters (temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
